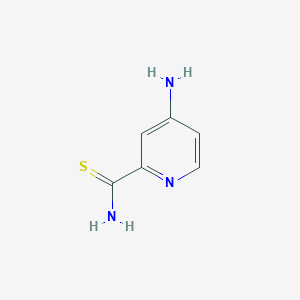

4-Aminopyridine-2-carbothioamide

Vue d'ensemble

Description

Synthesis Analysis

4-Aminopyridine derivatives have been synthesized and evaluated as potent antiamnesic and cognition-enhancing drugs . The synthesized and purified derivatives were characterized by elemental analysis, UV, FTIR, 1 H-, and 13 C-NMR .Molecular Structure Analysis

The molecular structure of 4-AP-2TC includes a pyridine ring with an amino group at the 4th position and a carbothioamide group at the 2nd position.Chemical Reactions Analysis

In a study, the photocatalytic degradation of 4-aminopyridine using cuprous oxide nanoparticles showed 80% degradation efficiency, 82% chemical oxygen demand removal, and 65% total organic carbon (TOC) removal after 235 minutes of reaction time at pH 3 .Applications De Recherche Scientifique

Epilepsy Treatment

4-Aminopyridine has shown promise as a treatment option for epilepsy. It has been observed to improve gait, ataxia, alertness, cognition, or speech in patients with epilepsy, and is well-tolerated up to certain dosages .

Spectral Study Applications

The compound’s spectral features, such as IR spectra peaks, are useful in various analytical applications. These features help in understanding the structure and interactions of the compound .

Physicochemical Research

Research into the physicochemical properties of 4-Aminopyridine analogues has provided insights into their solubility, lipid interactions, and selective receptor binding. These findings are crucial for drug design and development .

Mécanisme D'action

Target of Action

The primary target of 4-Aminopyridine-2-carbothioamide is the voltage-gated potassium channels . These channels play a crucial role in the repolarization phase of action potentials in neurons, and their blockade can lead to prolonged action potentials .

Mode of Action

4-Aminopyridine-2-carbothioamide interacts with its targets by inhibiting the voltage-gated potassium channels . This inhibition results in the elongation of action potentials and heightened release of neurotransmitters . The compound’s interaction with its targets leads to enhanced neuronal signaling .

Biochemical Pathways

The inhibition of voltage-gated potassium channels by 4-Aminopyridine-2-carbothioamide affects the action potential propagation pathway . This results in prolonged action potentials, leading to an increased release of neurotransmitters and enhanced neuronal signaling .

Pharmacokinetics

While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for 4-Aminopyridine-2-carbothioamide are not available, it is known that 4-Aminopyridine, a related compound, is well-tolerated up to 2.6 mg/kg per day . It is also known that nanoformulations of 4-Aminopyridine exhibit enhanced drug stability, precise control over release kinetics, and improved bioavailability .

Result of Action

The molecular and cellular effects of 4-Aminopyridine-2-carbothioamide’s action include the elongation of action potentials and an increase in the release of neurotransmitters . This leads to enhanced neuronal signaling . In the context of disease, this can lead to improvements in symptoms of neurological disorders .

Safety and Hazards

Propriétés

IUPAC Name |

4-aminopyridine-2-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3S/c7-4-1-2-9-5(3-4)6(8)10/h1-3H,(H2,7,9)(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHUGYOHZVQQVEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1N)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40734493 | |

| Record name | 4-Aminopyridine-2-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40734493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1343641-19-9 | |

| Record name | 4-Aminopyridine-2-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40734493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

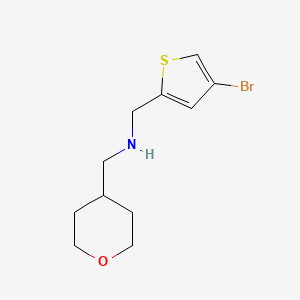

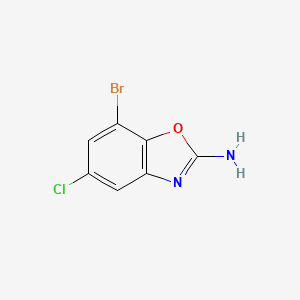

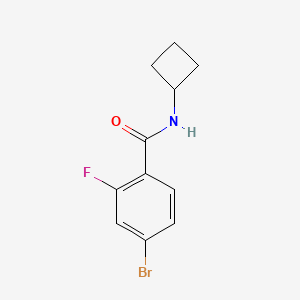

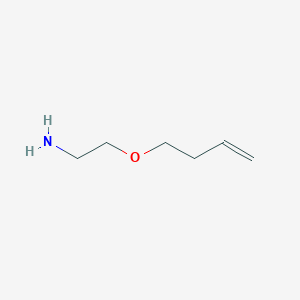

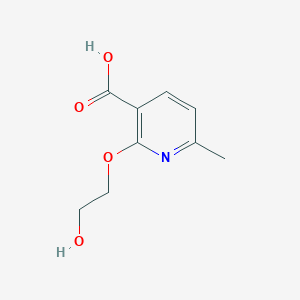

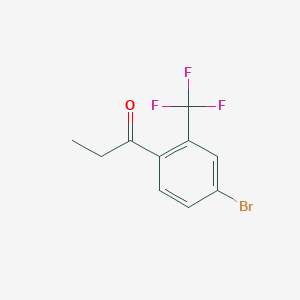

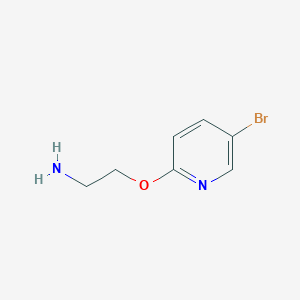

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(4-Bromophenyl)-1,3-thiazol-5-yl]ethan-1-ol](/img/structure/B1528612.png)

![2-{[(2-Chloropyridin-4-yl)methyl]sulfanyl}ethan-1-amine](/img/structure/B1528618.png)

![3-Benzo[1,3]dioxol-5-YL-piperazin-2-one](/img/structure/B1528626.png)

![1-Methyl-8-oxa-2-azaspiro[4.5]decane](/img/structure/B1528629.png)